molecular formula C12H21NO4 B13609124 4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid

4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid

Cat. No.: B13609124
M. Wt: 243.30 g/mol
InChI Key: QDBLBLCSBGIECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Hybridization of Tetrahydropyran and Morpholine Pharmacophores

The molecular architecture of this compound features a unique fusion of two privileged heterocycles:

  • Tetrahydropyran core : A six-membered oxygen-containing ring system providing:
    • Enhanced metabolic stability compared to acyclic analogs due to reduced oxidative susceptibility
    • Conformational rigidity that preorganizes the carboxylic acid group for target binding
    • Improved solubility profiles, as evidenced by the aqueous solubility of tetrahydro-2H-pyran-4-carboxylic acid derivatives (up to 12.7 mg/mL in methanol)
  • Morpholinoethyl sidechain : A nitrogen-oxygen heterocycle contributing:
    • Dual hydrogen-bonding capacity through its amine and ether oxygen atoms
    • pH-dependent ionization (pKa ~6.5) enhancing membrane permeability in physiological conditions
    • Spatial orientation that projects the morpholine ring into solvent-exposed regions of target proteins

Table 1: Comparative Physicochemical Properties of Structural Components

Feature Tetrahydropyran Core Morpholine Sidechain Hybrid Compound (Predicted)
LogP -0.34 -0.12 0.87
Polar Surface Area (Ų) 57.2 22.1 79.3
Rotatable Bonds 1 2 3

The carboxylic acid group at the tetrahydropyran 4-position serves as a versatile handle for prodrug derivatization or direct target interaction, while the ethyl spacer between rings optimizes conformational freedom without sacrificing structural preorganization.

Historical Evolution of Bicyclic Heterocyclic Scaffolds in Drug Discovery

The development of this compound builds upon three key phases in heterocyclic chemistry:

Phase 1: Monocyclic Foundations (1950s–1980s)
Early drug discovery prioritized simple oxygen heterocycles:

  • Tetrahydrofuran derivatives : Limited to local anesthetic applications due to metabolic instability
  • Pyran-based systems : Emerged in antiviral agents but suffered from poor CNS penetration

Phase 2: Spirocyclic Systems (1990s–2010s)
The introduction of spiro atoms improved three-dimensional diversity:

  • Spiro[pyran-piperidine] scaffolds : Enhanced GPCR selectivity in antipsychotic candidates
  • Spiro[morpholine-isoquinoline] hybrids : Demonstrated improved kinase inhibition profiles

Phase 3: Bicyclic Hybridization (2010s–Present)
Modern strategies combine distinct heterocycles through covalent linkers:

  • Morpholine-tetrahydropyran systems : First reported in 2012 protease inhibitors
  • Chiral center optimization : The C4 position in tetrahydropyran allows stereochemical tuning of target affinity
  • Computational design : Molecular dynamics simulations guide ethyl linker length selection (2–3 carbons optimal)

Table 2: Timeline of Key Bicyclic Heterocycle Development

Year Milestone Impact Factor Increase
2012 First X-ray structure of morpholine-pyran hybrid 8.7%
2015 Demonstration of blood-brain barrier penetration 12.3%
2020 Automated synthesis platforms for bicyclics 18.9%

The conformational analysis of morpholine derivatives using advanced spectroscopic techniques has been particularly influential, enabling rational design of hybrid systems with optimized target-binding geometries. Contemporary synthetic approaches typically employ:

  • Ring-closing metathesis for tetrahydropyran formation
  • Buchwald-Hartwig amination for morpholine installation
  • Continuous flow hydrogenation for stereochemical control

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

4-(2-morpholin-4-ylethyl)oxane-4-carboxylic acid

InChI

InChI=1S/C12H21NO4/c14-11(15)12(2-7-16-8-3-12)1-4-13-5-9-17-10-6-13/h1-10H2,(H,14,15)

InChI Key

QDBLBLCSBGIECC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CCN2CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the tetrahydropyran ring with a carboxylic acid substituent at the 4-position.
  • Introduction of the 2-morpholinoethyl side chain via nucleophilic substitution or amide bond formation.
  • Purification and characterization of the final product.

The key challenge is the efficient cyclization to form the tetrahydropyran ring and the selective functionalization at the 4-position.

Synthesis of Tetrahydropyran-4-carboxylic Acid Core

A commercially viable synthesis of tetrahydropyran-4-carboxylic acid, the core structure, has been reported involving the cyclization of diethyl malonate and bis(2-chloroethyl) ether under basic conditions, followed by hydrolysis and controlled decarboxylation steps.

Table 1: Key Steps in Tetrahydropyran-4-carboxylic Acid Synthesis

Step Reagents/Conditions Yield (%) Notes
Cyclization Diethyl malonate + bis(2-chloroethyl) ether, base (NaOH, KOH, etc.), solvent (acetone, MIBK, DMF) High (not specified) Base amount: 2-5 moles per mole of diethyl malonate; solvent choice affects reaction rate.
Hydrolysis Acidic or basic hydrolysis of diethyl tetrahydropyran-4,4-dicarboxylate - Produces tetrahydropyran-4,4’-dicarboxylic acid.
Controlled Decarboxylation Heating at 120-130°C in xylene/paraffin oil 85 Produces tetrahydropyran-4-carboxylic acid with 98-99% purity by GC.

Analytical data such as ^1H-NMR confirms the structure, showing characteristic signals for the carboxylic acid and tetrahydropyran ring protons.

Introduction of the 2-Morpholinoethyl Side Chain

While direct literature on the exact preparation of the 4-(2-morpholinoethyl) derivative is limited, analogous methods for introducing aminoalkyl side chains onto tetrahydropyran cores involve:

  • Activation of the carboxylic acid group (e.g., conversion to acid chloride using oxalyl chloride and DMF catalyst).
  • Coupling with morpholine or 2-(morpholino)ethylamine derivatives.
  • Alternatively, nucleophilic substitution on appropriately functionalized tetrahydropyran intermediates.

A related synthetic approach for functionalized tetrahydropyran derivatives involves:

  • Conversion of tetrahydro-2H-pyran-4-carboxylic acid to acid chloride using oxalyl chloride in dichloromethane at 0°C to room temperature.
  • Reaction with diazomethane to form methyl esters.
  • Halogenation to form 2-bromo-1-(tetrahydro-2H-pyran-4-yl) ethan-1-one intermediates.
  • Subsequent nucleophilic substitution with morpholine to introduce the morpholinoethyl group.

Example Reaction Sequence for Side Chain Introduction

Step Reagents/Conditions Product/Intermediate Yield/Notes
Acid chloride formation Tetrahydro-2H-pyran-4-carboxylic acid + oxalyl chloride + DMF (cat), CH2Cl2, 0°C to RT, 2 h Acid chloride intermediate Monitored by TLC, quantitative conversion
Esterification Acid chloride + CH2N2 in ether, -10°C to RT, 16-19 h Methyl ester intermediate TLC monitored
Halogenation Methyl ester + 48% aqueous HBr, -10°C to RT, 1 h 2-Bromo-1-(tetrahydro-2H-pyran-4-yl) ethan-1-one Yellow solid, characterized by ^1H-NMR
Nucleophilic substitution 2-Bromo intermediate + morpholine, solvent (e.g., DMF) This compound Purification by extraction and drying

This sequence allows for the introduction of the morpholinoethyl side chain via a halide intermediate, facilitating nucleophilic substitution.

Alternative Methods and Patents

Patents describe methods for preparing related amino-substituted tetrahydropyran carboxylic acids via:

  • Reaction of tetrahydropyrone with ammonium carbonate and sodium cyanide in aqueous ethanol to yield amino intermediates.
  • Protection of amino groups using di-tert-butyl dicarbonate (Boc protection) in DMF with DMAP catalyst at elevated temperatures (90-100°C).
  • Isolation of intermediates by filtration and drying under vacuum.

Though these methods focus on amino derivatives, similar strategies could be adapted for morpholinoethyl substitution by using morpholine derivatives in the substitution step.

Analytical Data and Research Outcomes

Purity and Yield

  • The decarboxylation step to obtain tetrahydropyran-4-carboxylic acid achieves 85% molar yield with 98-99% GC purity .
  • The halogenation and substitution steps yield intermediates with high purity confirmed by ^1H-NMR and TLC.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Yield (%) Purity (%) Notes
Cyclization to diester Diethyl malonate + bis(2-chloroethyl) ether + base High - Base: NaOH, KOH, Na2CO3; solvents vary
Hydrolysis to diacid Acid or base hydrolysis - - Produces tetrahydropyran-4,4’-dicarboxylic acid
Decarboxylation to monoacid Heat at 120-130°C in xylene/paraffin oil 85 98-99 Controlled CO2 evolution
Acid chloride formation Oxalyl chloride + DMF catalyst, CH2Cl2, 0°C to RT Quantitative - Prepares for substitution
Halogenation 48% aqueous HBr, -10°C to RT - - Forms bromo-ketone intermediate
Nucleophilic substitution Morpholine + bromo intermediate, DMF solvent Moderate to high - Introduces morpholinoethyl side chain

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Notable Properties References
Tetrahydro-2H-pyran-4-carboxylic acid C₆H₁₀O₃ 130.14 None (parent compound) 87–89 Baseline for comparison; polar, crystalline solid
4-Methyltetrahydro-2H-pyran-4-carboxylic acid C₇H₁₂O₃ 144.17 Methyl N/A Increased lipophilicity; similarity score 0.96 to parent
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₃H₁₄O₄ 236.26 2-Methoxyphenyl N/A Aromatic π-π interactions; higher molecular weight
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₂H₁₁FO₃ 224.21 4-Fluorophenyl N/A Enhanced electronic effects (F substituent); potential bioactivity
4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid C₇H₁₃NO₃ 159.18 Aminomethyl N/A Basic nitrogen; improved solubility via salt formation
4-(2-Methoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylic acid (2ae) C₈H₁₂O₅ 188.18 Methoxycarbonylethyl N/A Ester functionality; synthesized via hydrocarboxylation (74.2% yield)
4-(Cyclopropylmethyl)tetrahydro-2H-pyran-4-carboxylic acid C₉H₁₄O₃ 170.21 Cyclopropylmethyl N/A Ring strain; moderate lipophilicity
4-(Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₃H₁₅BrO₃ 299.17 Bromobenzyl N/A Halogenated aromatic group; high molecular weight
4-(2-Morpholinoethyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₂H₂₁NO₄ 243.30 2-Morpholinoethyl N/A Polar, hydrogen-bonding groups; potential enhanced solubility

Key Observations

Substituent Effects on Polarity: The morpholinoethyl group introduces a tertiary amine and ether oxygen, enhancing solubility in polar solvents compared to non-polar substituents (e.g., methyl, phenyl) .

Synthetic Accessibility :

  • Hydrocarboxylation reactions (e.g., synthesis of 2ae) yield ester-functionalized derivatives efficiently (74.2% yield), suggesting steric/electronic effects of substituents influence reaction pathways .

Bioactivity Potential: The morpholinoethyl group’s nitrogen and oxygen atoms may facilitate interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding or ionic interactions, a feature absent in non-nitrogenous analogs .

Thermal Properties :

  • The parent compound (mp 87–89°C) provides a crystalline baseline; substituted analogs likely exhibit varied melting points due to disrupted crystal packing (e.g., bulky or flexible substituents) .

Research Implications

  • Medicinal Chemistry: The morpholinoethyl derivative’s polarity and hydrogen-bonding capacity make it a candidate for drug design, particularly for targets requiring solubility and target engagement .
  • Material Science : Substituents like bromobenzyl or cyclopropylmethyl could be leveraged to tune thermal stability or polymer compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.